(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
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Overview
Description
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a complex organic compound that features a thiadiazole ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of amines with α,β-unsaturated carbonyl compounds.
Coupling of the Rings: The final step involves coupling the thiadiazole and pyrrolidine rings through a methanone linkage, often using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole or pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The overall effect is a modulation of biological pathways, leading to the desired therapeutic or chemical outcome.
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol: Similar thiadiazole ring but lacks the pyrrolidine ring.
5-Methyl-1,3,4-thiadiazol-2-ol: Different thiadiazole isoform and lacks the pyrrolidine ring.
(4-Methyl-1,2,3-thiadiazol-5-yl)methanone: Similar structure but lacks the methylsulfonyl group and pyrrolidine ring.
Uniqueness
The uniqueness of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone lies in its combined structural features. The presence of both the thiadiazole and pyrrolidine rings, along with the methylsulfonyl group, provides a unique set of chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
(3-methylsulfonylpyrrolidin-1-yl)-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S2/c1-6-8(16-11-10-6)9(13)12-4-3-7(5-12)17(2,14)15/h7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUWNIQPKUADRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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